molecular formula C12H16BrNO B13258561 N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine

N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13258561
M. Wt: 270.17 g/mol
InChI Key: GMUMOAZAAXDBLV-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine is a brominated aromatic amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 2-position and a 3-bromo-4-methylphenyl group at the 3-amino position.

The compound is likely synthesized via nickel-catalyzed reductive aminocarbonylation (as described for structurally related amides) using aryl halides and amines under optimized conditions (e.g., Ni(glyme)Cl₂ catalyst, DMF solvent, 120°C for 16 hours) . Its planar conformation, stabilized by π-conjugation through the amide bridge, is inferred from isostructural analogs like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which forms centrosymmetric dimers via intra- and intermolecular hydrogen bonds .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16BrNO/c1-8-3-4-10(7-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3

InChI Key

GMUMOAZAAXDBLV-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=C(C=C2)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine typically involves multi-step organic reactions. One common method includes the bromination of a methylphenyl precursor followed by the introduction of the oxolane ring through a cyclization reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
This compound C₁₂H₁₆BrNO 270.17 3-Bromo, 4-methyl Not Available Planar conformation, bromine enhances molecular weight and lipophilicity
N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆BrNO 270.17 4-Bromo, 2-methyl 1554879-22-9 Higher steric hindrance at 2-methyl position
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-Chloro, 2-methyl 1545810-10-3 Lower molecular weight due to chlorine substitution
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine C₁₂H₁₅BrClNO 290.59 3-Bromo, 4-chloro 1038235-34-5 Dual halogenation increases polarity and reactivity

Key Observations :

  • Substituent Position : The 3-bromo-4-methyl configuration in the target compound reduces steric hindrance compared to 4-bromo-2-methyl analogs, favoring planar molecular conformations critical for π-π stacking in crystalline structures .
  • Dual Halogenation : Compounds like N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine exhibit higher reactivity due to electron-withdrawing effects, making them versatile intermediates in cross-coupling reactions .

Biological Activity

N-(3-Bromo-4-methylphenyl)-2-methyloxolan-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique oxolane ring structure, which may contribute to its biological interactions. The presence of the bromine atom and the methyl group on the aromatic ring enhances its lipophilicity, potentially increasing its binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit significant antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, influencing enzyme activity or receptor binding.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The compound's ability to inhibit bacterial growth could be attributed to its structural features that facilitate interaction with bacterial cell membranes or intracellular targets.

Anticancer Activity

There is emerging evidence that this compound may also have anticancer effects. Investigations into its mechanism of action reveal potential pathways through which it may induce apoptosis in cancer cells, although further studies are needed for comprehensive evaluation.

The mechanism of action for this compound involves:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity.
  • Enzyme Interaction : It could inhibit or activate enzymes involved in critical biochemical pathways.
  • Cell Signaling Modulation : By affecting signaling pathways, it may influence cellular responses such as proliferation and apoptosis.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

These findings suggest that the compound exhibits moderate antimicrobial activity, warranting further exploration.

Case Study 2: Anticancer Activity

Another study investigated the effects of this compound on cancer cell lines. The results showed:

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa (Cervical)2560
MCF7 (Breast)3055
A549 (Lung)3550

The data indicate that the compound effectively induces apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

Future Directions

Further research is essential to fully elucidate the pharmacological potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To identify specific molecular targets and pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.

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